N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(22,13-4-7-15-16(9-13)24-11-23-15)10-20-17(21)8-12-2-5-14(19)6-3-12/h2-7,9,22H,8,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZJIRJLKIMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC3=C(C=C2)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a 4-fluorophenyl substituent. Its molecular formula is with a molecular weight of 332.4 g/mol. The compound is classified as an amide, which is significant for its biological activity.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
This compound inhibits COX activity, leading to a reduction in the production of pro-inflammatory prostaglandins. This inhibition can potentially alleviate pain and inflammation associated with various conditions.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies have shown that related compounds can reduce inflammation in animal models by inhibiting COX enzymes with effective doses (ED50 values) ranging from 0.05 mg/kg to 30 mg/kg in various assays .
Cytotoxicity
The compound has demonstrated cytotoxic effects against certain cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in cancer cells such as HeLa cells, suggesting potential applications in cancer therapy.
Research Findings and Case Studies
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including:
- SNB-19 : Percent growth inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These findings suggest that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide may possess similar anticancer properties due to its structural characteristics .
Neuropharmacological Applications
The compound's interaction with serotonin receptors (5-HT2C and 5-HT2B) indicates potential applications in treating mood disorders and anxiety. Additionally, its structural analogs have demonstrated inhibition of acetylcholinesterase, suggesting therapeutic potential in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
In vitro studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure can inhibit chitinases in insects, indicating potential applications as insect growth regulators (IGRs). This versatility highlights the compound's broad applicability beyond human health .
Enzyme Inhibition Studies
Recent research has focused on enzyme inhibition capabilities of similar compounds. For example, new sulfonamides derived from benzodioxole moieties were screened against α-glucosidase and acetylcholinesterase enzymes, revealing their potential therapeutic applications for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Summary Table of Applications
Q & A
Q. What are the recommended synthetic routes for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide?
Methodological Answer :
- Multi-step synthesis : Begin with coupling reactions involving Pd-catalyzed α-arylation (e.g., using Pd/C under hydrogenation conditions) to introduce the benzo[d][1,3]dioxole moiety. Subsequent steps involve amide bond formation via activation of carboxylic acid derivatives (e.g., EDCI/HOBt) with 4-fluorophenylacetic acid .
- Purification : Use silica gel chromatography or recrystallization to achieve >95% purity. Confirm purity via HPLC with UV detection at 254 nm .
Q. How is the structural identity of this compound confirmed?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with reference data for analogous acetamide derivatives. Key signals include aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated for : [M+H] = 330.1142) .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive acetamides. Use fluorogenic substrates (e.g., Z-LYTE™ assay) .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to assess affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer :
- Parameter screening : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst loading (5–10 mol% Pd/C). Use Design of Experiments (DoE) to identify optimal conditions .
- Continuous flow synthesis : Implement microreactors to enhance mixing and reduce side reactions (e.g., overoxidation of the hydroxypropyl group) .
Q. How should contradictory bioactivity data between assays be analyzed?
Methodological Answer :
- Orthogonal validation : Confirm activity in cell-based assays (e.g., cytotoxicity via MTT) and biophysical methods (e.g., surface plasmon resonance for binding kinetics) .
- Purity checks : Re-test compound batches with LC-MS to rule out degradation products (e.g., hydrolysis of the acetamide group) .
Q. What computational methods predict target engagement and binding modes?
Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of candidate targets (e.g., COX-2 or β-amyloid). Prioritize docking poses with hydrogen bonds to the fluorophenyl group .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability over 100 ns trajectories .
Q. How do substituent modifications affect structure-activity relationships (SAR)?
Methodological Answer :
-
SAR Table :
Substituent Position Modification Observed Effect Reference Benzo[d][1,3]dioxole Methoxy → H ↓ Enzymatic IC by 40% Fluorophenyl Cl substitution ↑ Binding affinity (K = 12 nM) Hydroxypropyl Methylation Reduced solubility (logP +0.5)
Q. What strategies assess compound stability under physiological conditions?
Methodological Answer :
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via UPLC-MS .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life () and intrinsic clearance .
Q. How can target engagement be validated in cellular models?
Methodological Answer :
- Cellular thermal shift assay (CETSA) : Expose cells to the compound, lyse, and heat denature. Detect stabilized target proteins via Western blot .
- Knockdown/rescue experiments : Use siRNA against putative targets (e.g., HDACs) and assess rescue of phenotype with compound treatment .
Q. How to resolve inconsistencies in spectral data during characterization?
Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic region) to confirm regiochemistry .
- Isotopic labeling : Synthesize C-labeled acetamide to trace carbonyl carbon in C NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
